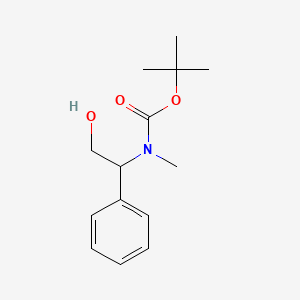
tert-Butyl (2-hydroxy-1-phenylethyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate is an organic compound with the chemical formula C13H19NO3. It is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethylformamide. This compound is primarily used as an intermediate in organic synthesis, particularly in the synthesis of polypeptides due to its protective group (Boc group) which can protect the amino group during selective modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate is typically synthesized by reacting phenylglycinol with tert-butyl chloroformate. The reaction is carried out in the presence of an auxiliary catalyst such as dimethylamine. The process involves adding phenylglycinol and tert-butyl chloroformate into a reaction flask and allowing them to react under controlled conditions. The target product is then obtained through crystallization or column chromatography purification .
Industrial Production Methods
In industrial settings, the production of tert-butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.
Scientific Research Applications
tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly polypeptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate involves its role as a protective group in organic synthesis. The Boc group protects the amino group during chemical reactions, allowing for selective modifications. The compound interacts with various molecular targets and pathways, depending on the specific application and reaction conditions.
Comparison with Similar Compounds
tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate can be compared with other similar compounds such as:
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: Similar in structure but lacks the methyl group on the nitrogen atom.
tert-Butyl N-(2-hydroxy-1-phenylethyl)carbamate: Another similar compound with slight variations in the functional groups.
The uniqueness of tert-butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate lies in its specific structure and the presence of the Boc group, which provides selective protection during chemical reactions .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)12(10-16)11-8-6-5-7-9-11/h5-9,12,16H,10H2,1-4H3 |
InChI Key |
HTFWJJKPBNISFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















